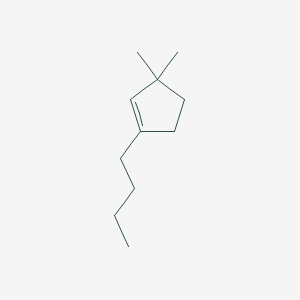
1-Butyl-3,3-dimethylcyclopent-1-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butyl-3,3-dimethylcyclopent-1-ene is an organic compound with the molecular formula C11H20 It is a cyclopentene derivative characterized by the presence of a butyl group and two methyl groups attached to the cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butyl-3,3-dimethylcyclopent-1-ene can be synthesized through several methods. One common approach involves the alkylation of 3,3-dimethylcyclopentene with butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as transition metal complexes can be employed to enhance the reaction rate and selectivity. The product is usually purified through distillation or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
1-Butyl-3,3-dimethylcyclopent-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of the compound in the presence of a palladium catalyst can yield the corresponding saturated cyclopentane derivative.
Substitution: Halogenation reactions with chlorine or bromine can introduce halogen atoms into the molecule, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cyclopentane derivatives.
Substitution: Halogenated cyclopentene derivatives.
Scientific Research Applications
1-Butyl-3,3-dimethylcyclopent-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-butyl-3,3-dimethylcyclopent-1-ene depends on the specific reaction or application. In catalytic processes, the compound may act as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
1-Butyl-3,3-dimethylcyclopent-1-ene can be compared with other cyclopentene derivatives such as:
3,3-Dimethylcyclopentene: Lacks the butyl group, leading to different reactivity and applications.
1-Butylcyclopentene: Lacks the additional methyl groups, affecting its steric and electronic properties.
Cyclopentene: The parent compound, which is less substituted and has different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct steric and electronic characteristics, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
87712-66-1 |
|---|---|
Molecular Formula |
C11H20 |
Molecular Weight |
152.28 g/mol |
IUPAC Name |
1-butyl-3,3-dimethylcyclopentene |
InChI |
InChI=1S/C11H20/c1-4-5-6-10-7-8-11(2,3)9-10/h9H,4-8H2,1-3H3 |
InChI Key |
HEMKYUCHTWSLJW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(CC1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


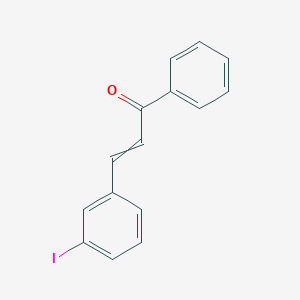
![N'-{3-[(1,3-Benzoxazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14410185.png)
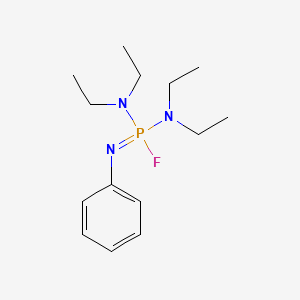
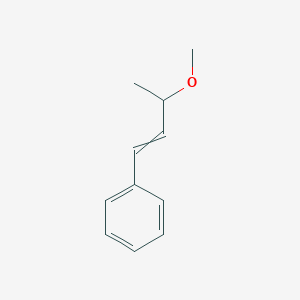
![L-Phenylalanine, N-[N-(mercaptoacetyl)-L-leucyl]-](/img/structure/B14410200.png)
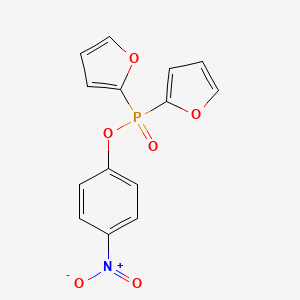
![2-(2-Chlorophenyl)-N-[2-(4-chlorophenyl)propan-2-yl]acetamide](/img/structure/B14410219.png)
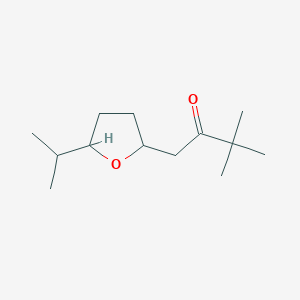
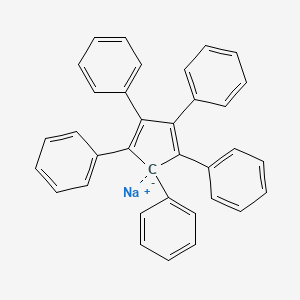
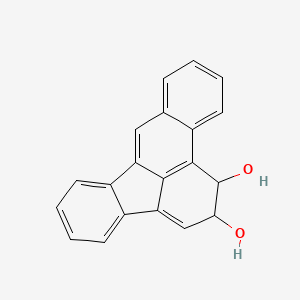

![2-[(4-Chlorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14410283.png)

![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
